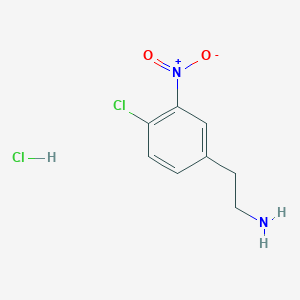
1,3-Dimethylazetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique molecular structure and reactivity.
Molecular Structure Analysis
The InChI code for 1,3-Dimethylazetidin-3-amine dihydrochloride is1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1,3-Dimethylazetidin-3-amine dihydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the available resources .科学的研究の応用
Synthesis of Bioactive Molecules
1,3-Dimethylazetidin-3-amine dihydrochloride is significant in the synthesis of bioactive molecules, particularly those containing a 3,3-dimethylazetidine moiety. A study by Jin et al. (2016) highlighted an iodine-mediated intramolecular cyclization of γ-prenylated amines, providing a route to 3,3-dimethylazetidines. This method enhances the synthesis of bioactively important dimethylazetidines, contributing to organic synthesis advancements (Jin, Sun, Zhou, & Zhao, 2016).
Antibiotic Synthesis Intermediate
In the preparation of antibiotics, like premafloxacin, 1,3-Dimethylazetidin-3-amine dihydrochloride serves as a key intermediate. Fleck et al. (2003) described a practical, efficient process for synthesizing this intermediate, which is crucial in combating pathogens of veterinary importance (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Chemical Reactivity Studies
Studies by Land et al. (2021) explored the reactivity of related compounds with primary amines, showing variations in product formation depending on the amine properties. This research provides insights into the chemical behavior of substances like 1,3-Dimethylazetidin-3-amine dihydrochloride and its analogs (Land, Robertson, Ylijoki, & Clyburne, 2021).
Experimental and Theoretical Properties Analysis
Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of Dimedone, using spectroscopies like NMR and FT-Raman, and theoretical studies like DFT. This research, while not directly on 1,3-Dimethylazetidin-3-amine dihydrochloride, shows the importance of such analyses in understanding the properties of related nitrogen-containing compounds (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Analytical Method Development
You et al. (2006) developed a sensitive method for determining amino compounds, utilizing derivatization with acidamides. This methodology, including fluorescence detection and high-performance liquid chromatography, could potentially apply to the analysis of compounds like 1,3-Dimethylazetidin-3-amine dihydrochloride (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Catalyst-Free Synthesis
Saikia, Deb, and Baruah (2021) reported on a catalyst-free synthesis method for 1,3-oxazines, highlighting the importance of green chemistry. This research could provide insights into alternative synthesis methods for related compounds like 1,3-Dimethylazetidin-3-amine dihydrochloride (Saikia, Deb, & Baruah, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1,3-dimethylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIPKMYZLOFAFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylazetidin-3-amine dihydrochloride | |
CAS RN |
1788565-20-7 |
Source


|
| Record name | 1,3-dimethylazetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)


![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)